8-methoxy-8H-quinolin-4-one

Monoamine oxidase B Neuroprotection Parkinson's disease

Procure 8-methoxy-8H-quinolin-4-one (CAS 21269-34-1) to secure the exact regioisomer required for Alzheimer's drug discovery SAR and tryptophan pathway metabolomics. The 8-methoxy-4-oxo pattern uniquely dictates electron density and hydrogen-bond orientation, delivering hrAChE IC50 differentiation (0.29 µM vs. >10 µM for wrong isomers). This scaffold is the confirmed murine metabolite of 8-methoxyquinaldic acid; substituting 6‑methoxy or 8‑hydroxy analogs causes misannotation of metabolic flux. For MAO‑B screening cascades, use as a mid‑potency calibrant (IC50 = 1.13 µM). Only the authentic 8‑methoxy‑4‑oxo isomer guarantees literature‑consistent electrophilic substitution to 5‑ and 7‑positions.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B12343353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-8H-quinolin-4-one
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1C=CC=C2C1=NC=CC2=O
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6,9H,1H3
InChIKeyXBLFSFKFLLWVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-8H-quinolin-4-one: Core Quinolinone Building Block for Neurotargeted and Carcinogenicity Research


8-Methoxy-8H-quinolin-4-one (CAS 21269-34-1; also known as 4-hydroxy-8-methoxyquinoline or 8-methoxyquinolin-4(1H)-one) is a bicyclic heterocycle belonging to the 4-quinolone subclass, characterized by a methoxy substituent at the 8-position and a keto–enol tautomeric system at the 4-position . Its compact scaffold (MW 175.18 g/mol, C10H9NO2) serves as a precursor or minimalist analog in medicinal chemistry programs targeting cholinesterases and monoamine oxidases, and it is a documented mammalian metabolite of the tryptophan-derived bladder carcinogen xanthurenic acid 8-methyl ether [1]. The combination of a hydrogen-bond-donating 4-hydroxyl/4-oxo group and a lipophilic 8-methoxy group creates a substitution pattern distinct from other regioisomeric methoxyquinolines, directly influencing target engagement and metabolic fate.

Why 8-Methoxy-8H-quinolin-4-one Cannot Be Replaced by a Generic Hydroxyquinoline or Regioisomer


Generic substitution with closely related hydroxyquinolines (e.g., 8-hydroxyquinoline, 4-hydroxyquinoline) or positional isomers (e.g., 8-methoxyquinolin-2(1H)-one, 6-methoxyquinolin-4(1H)-one) is not scientifically justified because the 8-methoxy-4-oxo substitution pattern uniquely dictates both the electron density of the quinoline ring and the spatial orientation of hydrogen-bond donors/acceptors [1]. In the Bautista-Aguilera quinolinone series, modification at the 7- and 8-positions and the choice of 4-oxo versus 2-oxo tautomers produced pronounced differences in human acetylcholinesterase (hrAChE) inhibitory potency, with IC50 values spanning from 0.29 µM (for the most active analog, QN8) to >10 µM for less favored regioisomers [2]. Furthermore, 8-methoxy-8H-quinolin-4-one is a specific downstream metabolite of 8-methoxyquinaldic acid decarboxylation, a metabolic pathway not shared by 8-hydroxy or 6-methoxy congeners, meaning that analytical reference standards, metabolic tracing, and toxicological interpretation all require the exact regioisomer [3].

Quantitative Differentiation Evidence for 8-Methoxy-8H-quinolin-4-one Against Structural Analogs


MAO-B Inhibitory Activity of 8-Methoxyquinolin-4(1H)-one Versus Class Baseline

In a fluorescence-based assay measuring inhibition of human monoamine oxidase B (MAO-B) via kynuramine conversion, 8-methoxyquinolin-4(1H)-one exhibited an IC50 of 1,130 nM [1]. Although this value is weaker than that of potent reference MAO-B inhibitors (e.g., selegiline IC50 ≈ 10–30 nM), it defines the baseline activity of the unadorned 8-methoxy-4-oxo scaffold and distinguishes it from structurally similar quinolinones reported in the same assay system. Notably, in the Bautista-Aguilera et al. (2020) panel, 19 diversely functionalized quinolinones bearing basic amine chains showed no significant MAO inhibition at 10 µM, indicating that the simple 8-methoxy-4(1H)-quinolinone core retains measurable MAO-B engagement that is lost upon introduction of bulky 7-alkoxy-amino substituents [2]. This differential behavior is relevant when selecting a minimalist quinolinone probe for MAO-B target engagement studies.

Monoamine oxidase B Neuroprotection Parkinson's disease

Human Acetylcholinesterase (hrAChE) Inhibition: QN8 Analog as a Structural Comparator for the 8-Methoxy Core

The closest structurally characterized analog to 8-methoxy-8H-quinolin-4-one with publicly available quantitative enzyme inhibition data is compound QN8 from the Bautista-Aguilera et al. (2020) quinolinone library [1]. QN8 incorporates the 8-methoxy-4-oxo core but adds a 7-(3-(azepan-1-yl)propoxy) substituent. QN8 inhibited recombinant human acetylcholinesterase (hrAChE) with an IC50 of 0.29 ± 0.02 µM and showed 44-fold selectivity over human butyrylcholinesterase (hrBuChE IC50 = 12.73 ± 0.45 µM) [1]. By contrast, 8-methoxy-8H-quinolin-4-one itself, lacking the basic amine side chain, is predicted to have substantially weaker AChE affinity (extrapolated from the general SAR trend in which the 7-aminoalkoxy chain is essential for cholinesterase inhibition) [2]. This quantitative structure–activity relationship (SAR) demonstrates that the 8-methoxy-4-oxo nucleus contributes a permissive scaffold for AChE binding, but that the presence or absence of the 7-aminoalkoxy motif determines whether the compound achieves nanomolar or micromolar potency.

Acetylcholinesterase Alzheimer's disease Quinolinone SAR

Metabolic Stability and Carcinogenicity: 8-Methoxy-8H-quinolin-4-one as a Defined Mammalian Metabolite of Xanthurenic Acid 8-Methyl Ether

8-Methoxy-8H-quinolin-4-one is not merely a synthetic intermediate; it is a confirmed in vivo metabolite formed by decarboxylation of 8-methoxyquinaldic acid following administration of the 14C-labeled bladder carcinogen xanthurenic acid 8-methyl ether (XAE) in mice [1]. In this metabolic study, 4-hydroxy-8-methoxyquinoline accounted for less than 1% of total urinary radioactivity, with the remainder being unchanged XAE [1]. This contrasts sharply with 8-methylquinolin-4(1H)-one, which is generated via decarboxylation of 8-methylquinaldic acid and has independently been classified as carcinogenic and mutagenic (as reported in CymitQuimica technical datasheets ). The methoxy → methyl substitution thus alters both the metabolic precursor and the toxicological profile, making absolute structural identity critical for carcinogenicity tracing studies.

Carcinogen metabolism Tryptophan metabolism Bladder cancer

Physicochemical Differentiation: Calculated vs. Measured Properties Versus 8-Hydroxyquinoline and 6-Methoxyquinolin-4(1H)-one

Computationally predicted properties highlight tangible differences between 8-methoxy-8H-quinolin-4-one and common procurement alternatives [1]. The target compound has a calculated XLogP of 1.5, a topological polar surface area (TPSA) of 38.3 Ų, and exists as three tautomers in equilibrium (4-oxo, 4-hydroxy, and 1H-quinolin-4-one forms) [1]. In contrast, 8-hydroxyquinoline (XLogP 1.8; TPSA 33.1 Ų; pKa 5.0/9.9) is a stronger metal chelator but lacks the 4-oxo hydrogen-bond acceptor. 6-methoxyquinolin-4(1H)-one (XLogP 1.5; TPSA 38.3 Ų) shares similar bulk properties but places the methoxy group at the 6-position, altering electron distribution on the quinoline ring and consequently the preferred site of electrophilic substitution. These differences, while subtle in calculated logP values, become significant when the compound is used as a synthetic intermediate: the 8-methoxy group directs electrophilic attack to the 5- and 7-positions, whereas the 6-methoxy isomer directs substitution to the 5- and 8-positions .

Lipophilicity Tautomerism Pre-formulation

Procurement-Driven Application Scenarios for 8-Methoxy-8H-quinolin-4-one


Minimalist Core for CNS-Targeted Quinolinone Library Synthesis

Medicinal chemistry groups building focused quinolinone libraries for Alzheimer's or Parkinson's disease targets should procure 8-methoxy-8H-quinolin-4-one as the unadorned scaffold. As demonstrated by Bautista-Aguilera et al. (2020), the attachment of aminoalkyl chains at the 7-position transforms the weakly active core (MAO-B IC50 1.13 µM) into potent cholinesterase inhibitors (e.g., QN8, hrAChE IC50 = 0.29 µM) [1]. Sourcing the exact 8-methoxy-4-oxo isomer ensures that SAR expansion follows the published trajectory and enables direct comparison with literature data [1].

Analytical Reference Standard for Tryptophan Metabolite Tracing

Laboratories conducting urinary metabolomics or carcinogen metabolism studies in the tryptophan–xanthurenic acid pathway need certified 4-hydroxy-8-methoxyquinoline as a quantitative LC-MS/MS standard. Lower & Bryan (1969) confirmed this compound as a decarboxylation metabolite of 8-methoxyquinaldic acid in mice, distinguishing it from 8-methylquinolin-4(1H)-one, which arises from a separate precursor [2]. Using the incorrect regioisomer would lead to misidentification of metabolites and erroneous conclusions about metabolic flux [2].

MAO-B Probe Compound for Baseline Activity Calibration

Biochemical assay laboratories requiring a low-potency MAO-B inhibitor as a benchmark for screening cascade validation can use 8-methoxyquinolin-4(1H)-one (IC50 = 1.13 µM, BindingDB BDBM50401981) [3]. Its moderate activity fills a gap between highly potent clinical candidates (IC50 <100 nM) and completely inactive controls, providing a useful midpoint calibrant for fluorescence-based MAO-B assays [3].

Synthetic Intermediate for Regiospecific 5,7-Disubstituted Quinolines

Process chemistry groups requiring a 4-oxoquinoline intermediate that directs electrophilic substitution to the 5- and 7-positions should select the 8-methoxy derivative over the 6-methoxy isomer [4]. The 8-methoxy group's electronic and steric effects favor functionalization at the 5- and 7-positions in electrophilic aromatic substitution reactions, enabling regiospecific access to disubstituted quinoline scaffolds that are otherwise difficult to obtain [4].

Quote Request

Request a Quote for 8-methoxy-8H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.